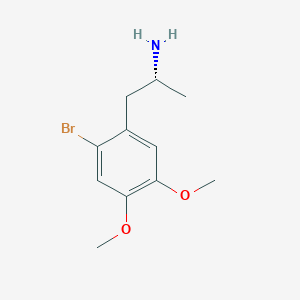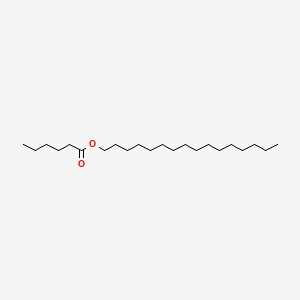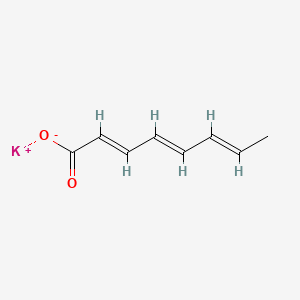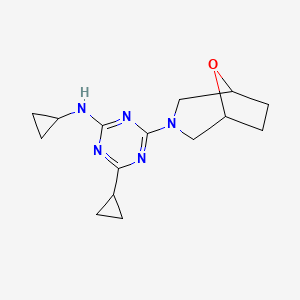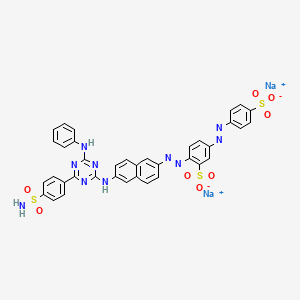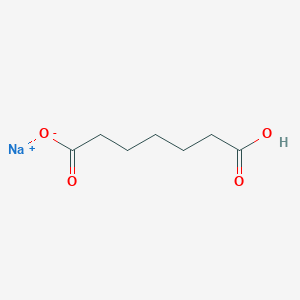
2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine is a synthetic organic compound that belongs to the class of imidazo-triazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and chlorinated aromatic compounds under acidic or basic conditions.
Condensation reactions: Involving the condensation of chlorinated anilines with carbonyl compounds followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-triazines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a potential pesticide or herbicide due to its biological activity.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of the enzyme.
Modulating receptor activity: By acting as an agonist or antagonist at specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(p-Chlorophenyl)-1-phenyl-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine
- 2-(2,6-Dichlorophenyl)-1-phenyl-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine
Uniqueness
2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine is unique due to the presence of both p-chlorophenyl and 2,6-dichlorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
54436-17-8 |
|---|---|
Molekularformel |
C17H11Cl3N4O |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C17H11Cl3N4O/c18-11-6-4-10(5-7-11)15-22-17(25)23-9-8-21-16(23)24(15)14-12(19)2-1-3-13(14)20/h1-7H,8-9H2 |
InChI-Schlüssel |
QVHKTMCLDXTTSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=N1)N(C(=NC2=O)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




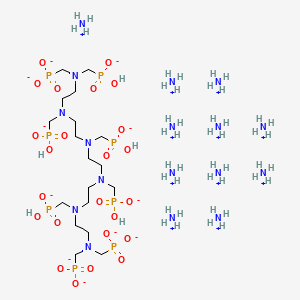
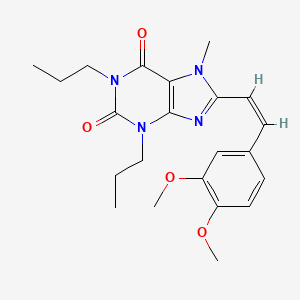
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
